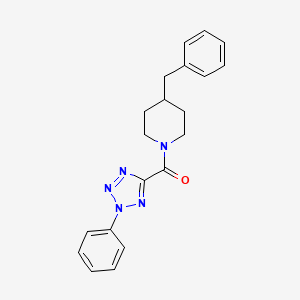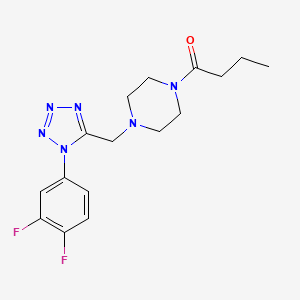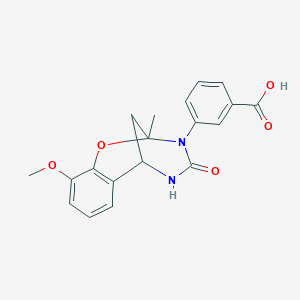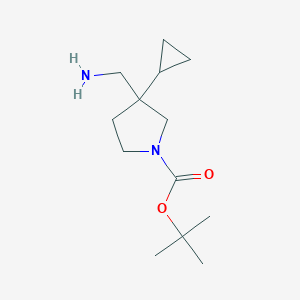![molecular formula C22H25Cl2N3O3S B2544825 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1330289-92-3](/img/structure/B2544825.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Agents
The study of thiadiazole derivatives, which share structural similarities with the compound of interest, reveals their significant antibacterial and antifungal activities. The synthesis of such compounds has led to the discovery of molecules with moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage activities. These findings suggest a promising avenue for the development of new antibacterial and antifungal therapies (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Modulation of Mechanical Properties in Co-crystals
Research into co-crystals involving related chemical structures indicates the ability to modify mechanical properties through molecular design. This work demonstrates how the structural arrangement within co-crystals can influence their mechanical behavior, offering insights into designing materials with tailored properties for various applications (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).
Anticancer Activity
Compounds possessing thiazole and morpholine groups have been evaluated for their anticancer potential. Studies have identified several derivatives with promising anticancer activity, underscoring the potential of such molecular frameworks in the development of new cancer therapies. The systematic evaluation of these compounds against cancer cell lines offers a foundation for further research into their therapeutic potential (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Corrosion Inhibition
Investigations into benzimidazole derivatives, which are structurally related to the target compound, have demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings highlight the potential application of such compounds in protecting metal surfaces, contributing to the development of more durable and corrosion-resistant materials (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Antimicrobial Activity
Synthesis and evaluation of Mannich base derivatives, incorporating elements of the molecule , have shown significant antimicrobial activity. This research supports the potential use of these derivatives as antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUGQHYKULBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)



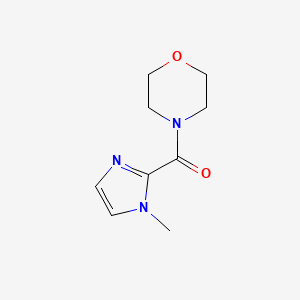
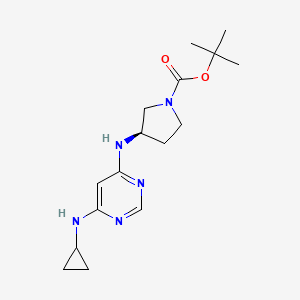
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
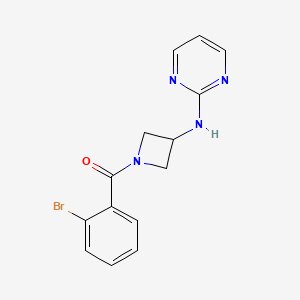
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
